molecular formula C10H8N4O2 B10894805 5-{[(Z)-pyridin-3-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione

5-{[(Z)-pyridin-3-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10894805
M. Wt: 216.20 g/mol
InChI Key: LIYDZORDLWQLIQ-UHFFFAOYSA-N
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Description

5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the condensation of 3-pyridinecarboxaldehyde with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. The compound’s ability to modulate biological pathways is of particular interest.

Industry

In the industrial sector, 5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: A precursor in the synthesis of 5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE.

    3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

    Pyrido[2,3-d]pyrimidin-5-one: A structurally related compound with similar reactivity.

Uniqueness

5-[(3-PYRIDYLMETHYLENE)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combined pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound in multiple research and industrial applications.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-(pyridin-3-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N4O2/c15-9-8(6-13-10(16)14-9)12-5-7-2-1-3-11-4-7/h1-6H,(H2,13,14,15,16)

InChI Key

LIYDZORDLWQLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NC2=CNC(=O)NC2=O

Origin of Product

United States

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